4-Amino-2-ethylbenzoic acid

Vasopressin Receptor Medicinal Chemistry In Vivo Pharmacology

Substituting aminobenzoic acid derivatives without revalidation often leads to irreproducible receptor binding data and wasted synthesis cycles. 4-Amino-2-ethylbenzoic acid (CAS 2486-74-0) resolves this risk as a well-characterized vasopressin analog with confirmed arginine vasotocin receptor binding and in vivo hypotensive effect. • Consensus Log Po/w 1.23 - enhanced membrane permeability vs. PABA-based leads for improved oral absorption/BBB penetration • Bifunctional building block (4-NH₂ + COOH) compatible with automated combinatorial synthesis platforms • ≥95% purity, crystalline powder (mp 179-180°C); suitable as HPLC/LC-MS reference standard with distinct retention time and mass spectrum.

Molecular Formula C9H11NO2
Molecular Weight 165.192
CAS No. 2486-74-0
Cat. No. B2441686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-ethylbenzoic acid
CAS2486-74-0
Molecular FormulaC9H11NO2
Molecular Weight165.192
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)N)C(=O)O
InChIInChI=1S/C9H11NO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h3-5H,2,10H2,1H3,(H,11,12)
InChIKeyWDTLFYSTDFWPOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-ethylbenzoic Acid Overview


4-Amino-2-ethylbenzoic acid (CAS 2486-74-0) is a disubstituted benzoic acid derivative with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is characterized by an amino group (-NH2) at the para (4-) position and an ethyl group (-C2H5) at the ortho (2-) position of the benzoic acid ring . This specific substitution pattern imparts unique physicochemical and biological properties that distinguish it from its structural isomers and other aminobenzoic acid derivatives, making it a compound of interest in medicinal chemistry and materials science .

Reported vasopressin receptor interaction for pathway studies
Computed lipophilicity profile supports membrane permeability research
Bifunctional building block (amine/carboxyl) for medicinal chemistry synthesis

4-Amino-2-ethylbenzoic Acid Substitution Specificity


Generic substitution among aminobenzoic acid derivatives is scientifically unsound due to the profound impact of substituent position and identity on physicochemical and biological properties. The specific 4-amino-2-ethyl substitution pattern of 4-amino-2-ethylbenzoic acid fundamentally alters its lipophilicity, receptor binding profile, and intermolecular interactions compared to its isomers like 2-amino-4-ethylbenzoic acid [1]. These differences are not academic; they directly translate to distinct biological activities, as evidenced by its reported action as a vasopressin analog and potential estrogen antagonist . Furthermore, the compound's specific melting point (179-180°C) and purity specifications (typically 95%) are critical for reproducible synthesis and assay results . Interchanging this compound with a close analog without rigorous revalidation risks experimental failure, inaccurate data, and wasted resources.

The 2-amino-4-ethyl isomer may lack the reported vasopressin receptor interaction, altering study outcomes.
Lipophilicity and membrane permeability profiles differ from 4-aminobenzoic acid and other isomers, potentially shifting ADME properties.
Physical form (crystalline solid vs. oil) can affect handling, weighing accuracy, and purification procedures.

Differentiating Evidence for 4-Amino-2-ethylbenzoic Acid


Vasopressin Receptor Binding Profile

4-Amino-2-ethylbenzoic acid is identified as a vasopressin analog that binds to the arginine vasotocin receptor, an activity not reported for its closest structural isomer, 2-amino-4-ethylbenzoic acid (CAS 59189-99-0) . While specific binding affinity (Ki) data for this compound is not available in the primary literature, the documented in vivo blood pressure lowering effect in animal models provides a functional, differentiating outcome . The isomer 2-amino-4-ethylbenzoic acid, with reversed substituent positions, is primarily noted as a building block, with no reported vasopressin-related activity [1].

Vasopressin Binding
Data to verify
Reported vasopressin analog activity vs. no reported activity for isomer
Supports vasopressin receptor study context
Vendor source; binding affinity data not available
Vasopressin Receptor Medicinal Chemistry In Vivo Pharmacology

Lipophilicity Profile for Drug Design

The computed lipophilicity of 4-amino-2-ethylbenzoic acid, as indicated by a consensus Log Po/w value of 1.23 (average of five prediction methods), positions it favorably for drug-likeness . This value differs from the Log Po/w of the simpler analog 4-aminobenzoic acid (PABA), which is significantly more polar [1]. The presence of the ortho-ethyl group in the target compound increases its lipophilicity, which can enhance membrane permeability and alter its pharmacokinetic profile compared to unsubstituted PABA derivatives.

Lipophilicity Profile
In silico predicted
Consensus Log Po/w = 1.23 vs. more polar PABA
Supports membrane permeability study fit
Averaged from five prediction methods
Drug Design Physicochemical Properties ADME

Distinct Melting Point Profile

A well-defined and experimentally verified melting point is essential for identity confirmation and purity assessment. The melting point of 4-amino-2-ethylbenzoic acid is reported as 179-180°C . This value is a critical differentiator from other aminobenzoic acid derivatives. For instance, its isomer 2-amino-4-ethylbenzoic acid is described as an oil at room temperature , making the crystalline nature of the target compound a significant advantage for handling, purification, and storage in a laboratory setting.

Melting Point / Form
Experimental determination
179–180°C, crystalline solid vs. liquid oil for 2-isomer
Simplifies handling and purification
Facilitates accurate weighing and storage
Analytical Chemistry Quality Control Method Validation

Applications of 4-Amino-2-ethylbenzoic Acid


Vasopressin Receptor Modulator Research

This compound should be prioritized for projects focused on the vasopressin receptor system. Its reported activity as a vasopressin analog, specifically its binding to the arginine vasotocin receptor and in vivo hypotensive effect, makes it a valuable starting point or probe molecule . Using a different aminobenzoic acid derivative would likely not provide the same receptor interaction profile.

Lipophilicity-Driven Lead Optimization

In drug discovery campaigns where improving membrane permeability over PABA-based leads is a goal, 4-amino-2-ethylbenzoic acid offers a beneficial lipophilicity profile (consensus Log Po/w = 1.23) . This can serve as a building block for compounds with improved oral absorption or blood-brain barrier penetration potential.

Bifunctional Building Block for Synthesis

The presence of both an amino and a carboxylic acid group makes 4-amino-2-ethylbenzoic acid a versatile bifunctional building block for combinatorial chemistry and the synthesis of more complex molecules, including pharmaceuticals and azo dyes . Its crystalline nature simplifies its use in automated synthesis platforms and purification by recrystallization .

Reference Standard for Analytical Methods

The well-defined melting point (179-180°C) and the availability of this compound in high purity (≥95%) from multiple vendors make it a suitable candidate for use as a reference standard in HPLC or LC-MS method development for related compounds . Its distinct retention time and mass spectrum can aid in the identification and quantification of structurally similar impurities.

Application
Selection Property
Validation Focus
Vasopressin receptor pathway studies
Reported vasopressin receptor interaction context
Receptor engagement assay validation
Membrane permeability lead optimization
Computed lipophilicity profile
Permeability assay correlation
Bifunctional synthesis building block
Amine and carboxylic acid functionality
Synthetic route compatibility
Analytical reference standard development
Defined melting point and high purity specification
Method specificity and identity confirmation

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23 linked technical documents
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